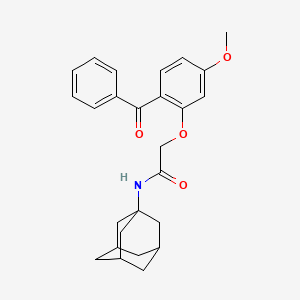![molecular formula C27H24ClNO3 B11509120 12-(6-chloro-4H-1,3-benzodioxin-8-yl)-9,9-dimethyl-8,9,10,12-tetrahydrobenzo[a]acridin-11(7H)-one](/img/structure/B11509120.png)
12-(6-chloro-4H-1,3-benzodioxin-8-yl)-9,9-dimethyl-8,9,10,12-tetrahydrobenzo[a]acridin-11(7H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
12-(6-Chloro-2,4-dihydro-1,3-benzodioxin-8-yl)-3,3-dimethyl-1,2,3,4,5,12-hexahydro-5-azatetra-phen-1-one: is a complex organic compound characterized by its unique structure, which includes a chlorinated benzodioxin ring and a hexahydro-azatetra-phenone core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 12-(6-chloro-2,4-dihydro-1,3-benzodioxin-8-yl)-3,3-dimethyl-1,2,3,4,5,12-hexahydro-5-azatetra-phen-1-one typically involves multiple steps:
Formation of the Benzodioxin Ring: The initial step involves the chlorination of a benzodioxin precursor under controlled conditions to introduce the chlorine atom at the desired position.
Construction of the Hexahydro-azatetra-phenone Core: This step involves the cyclization of appropriate precursors in the presence of catalysts and under specific temperature and pressure conditions to form the hexahydro-azatetra-phenone core.
Coupling Reactions: The final step involves coupling the chlorinated benzodioxin ring with the hexahydro-azatetra-phenone core using suitable reagents and catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxin ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can occur at the carbonyl group in the hexahydro-azatetra-phenone core, resulting in the formation of alcohol derivatives.
Substitution: The chlorine atom in the benzodioxin ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are commonly employed.
Major Products
Oxidized Derivatives: Various quinones and hydroquinones.
Reduced Derivatives: Alcohols and diols.
Substituted Derivatives: Compounds with different functional groups replacing the chlorine atom.
科学研究应用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or activators. The presence of the benzodioxin ring and the azatetra-phenone core makes it a candidate for interacting with various biological targets.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases, such as cancer or neurological disorders.
Industry
In the industrial sector, this compound is explored for its potential use in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
作用机制
The mechanism of action of 12-(6-chloro-2,4-dihydro-1,3-benzodioxin-8-yl)-3,3-dimethyl-1,2,3,4,5,12-hexahydro-5-azatetra-phen-1-one involves its interaction with specific molecular targets. The benzodioxin ring and the azatetra-phenone core can interact with enzymes, receptors, or other proteins, leading to modulation of their activity. The exact pathways and targets depend on the specific application and the derivatives used.
相似化合物的比较
Similar Compounds
- 1-[(6-chloro-2,4-dihydro-1,3-benzodioxin-8-yl)methyl]-4-nitro-1H-imidazole
- 4-(6-chloro-2,4-dihydro-1,3-benzodioxin-8-yl)butanoic acid
- (6-chloro-2,4-dihydro-1,3-benzodioxin-8-yl)methyl[(1-methyl-1H-pyrazol-4-yl)methyl]amine
Uniqueness
The uniqueness of 12-(6-chloro-2,4-dihydro-1,3-benzodioxin-8-yl)-3,3-dimethyl-1,2,3,4,5,12-hexahydro-5-azatetra-phen-1-one lies in its specific combination of structural features, which confer distinct chemical and biological properties
属性
分子式 |
C27H24ClNO3 |
|---|---|
分子量 |
445.9 g/mol |
IUPAC 名称 |
12-(6-chloro-4H-1,3-benzodioxin-8-yl)-9,9-dimethyl-7,8,10,12-tetrahydrobenzo[a]acridin-11-one |
InChI |
InChI=1S/C27H24ClNO3/c1-27(2)11-21-25(22(30)12-27)24(19-10-17(28)9-16-13-31-14-32-26(16)19)23-18-6-4-3-5-15(18)7-8-20(23)29-21/h3-10,24,29H,11-14H2,1-2H3 |
InChI 键 |
ABUMMQZPAAXTEC-UHFFFAOYSA-N |
规范 SMILES |
CC1(CC2=C(C(C3=C(N2)C=CC4=CC=CC=C43)C5=CC(=CC6=C5OCOC6)Cl)C(=O)C1)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-chloro-N-(3-chloro-4-methoxyphenyl)-N'-[2-(cyclohex-1-en-1-yl)ethyl]-1,3,5-triazine-2,4-diamine](/img/structure/B11509038.png)
![(2E)-2-cyano-N-cyclopropyl-3-{1-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-1H-indol-3-yl}prop-2-enamide](/img/structure/B11509040.png)
![Methyl 4-[6-amino-5-cyano-3-(pyridin-3-yl)-1,4-dihydropyrano[2,3-c]pyrazol-4-yl]benzoate](/img/structure/B11509050.png)
![2-{[2-(9H-fluoren-2-yl)-2-oxoethyl]sulfanyl}-3-phenyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11509052.png)

![5-Chloro-2-[(3-fluoro-4-methoxybenzyl)sulfanyl]-1-(1-phenylethyl)-1H-benzimidazole](/img/structure/B11509070.png)
![N-(Adamantan-1-ylmethyl)-11-chloro-7-(trifluoromethyl)-5,6-dihydrobenzo[H]pyrazolo[5,1-B]quinazoline-10-carboxamide](/img/structure/B11509084.png)

![N-{4-[(5Z)-5-{[5-(3-fluorophenyl)furan-2-yl]methylidene}-2-imino-4-oxo-1,3-thiazolidin-3-yl]-1,2,5-oxadiazol-3-yl}acetamide](/img/structure/B11509091.png)
![dimethyl 2-[2,2,6-trimethyl-1-(thiophen-2-ylacetyl)-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene]-1,3-dithiole-4,5-dicarboxylate](/img/structure/B11509092.png)
![11-(3-hydroxyphenyl)-3-(4-methylphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B11509095.png)
![2-Ethoxy-6-{[(1,2,3,4-tetrahydroisoquinolin-1-ylmethyl)amino]methyl}phenol](/img/structure/B11509096.png)
![(5E)-5-[(1-benzyl-1H-indol-3-yl)methylidene]-1-(2-ethylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11509099.png)
![N-[2-(1,2-dimethyl-1H-indol-3-yl)ethyl]-2-{4-[4-methyl-3-(morpholin-4-ylsulfonyl)phenyl]-1-oxophthalazin-2(1H)-yl}acetamide](/img/structure/B11509104.png)
